molecular formula C19H20FN3O4S B10984878 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide

Cat. No.: B10984878
M. Wt: 405.4 g/mol
InChI Key: STHXBKVOEGSYPH-UHFFFAOYSA-N
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Description

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a carbamoyl group, and a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzylamine with 4-isocyanatobenzoyl chloride to form an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzamide or fluorobenzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide or fluorobenzyl moieties.

Scientific Research Applications

4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-fluorobenzyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20FN3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C19H20FN3O4S/c20-15-5-1-13(2-6-15)11-21-18(24)14-3-7-16(8-4-14)22-19(25)23-17-9-10-28(26,27)12-17/h1-8,17H,9-12H2,(H,21,24)(H2,22,23,25)

InChI Key

STHXBKVOEGSYPH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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